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Compound of Interest

Compound Name: 2,6-Difluorobenzyl alcohol

Cat. No.: B091412

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,6-Difluorophenyl)methanol, also known as 2,6-difluorobenzyl alcohol, is a fluorinated
aromatic alcohol that serves as a critical building block in organic synthesis. Its unique
structural and electronic properties, imparted by the two fluorine atoms positioned ortho to the
hydroxymethyl group, make it a valuable intermediate in the development of pharmaceuticals
and other specialty chemicals. The fluorine atoms enhance metabolic stability and can
influence binding affinities, making this moiety particularly interesting in drug discovery. This
guide provides a comprehensive overview of the structure, properties, synthesis, and analysis
of (2,6-Difluorophenyl)methanol, tailored for professionals in research and development.

Chemical Structure and Identification

(2,6-Difluorophenyl)methanol consists of a benzyl alcohol core with two fluorine substituents on
the phenyl ring at positions 2 and 6.
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Identifier Value

IUPAC Name (2,6-difluorophenyl)methanol[1]

CAS Number 19064-18-7

Molecular Formula C7HeF20[1]

SMILES C1=CC(=C(C(=C1)F)CO)F[1]

inChi INChl=1S/C7H6F20/c8-6-2-1-3-7(9)5(6)4-
10/h1-3,10H,4H2[1]

Synonyms 2,6-Difluorobenzyl alcohol, Benzenemethanol,

2,6-difluoro-[1]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (2,6-

Difluorophenyl)methanol is provided below for easy reference and comparison.

Table 3.1: Physicochemical Properties

Property Value Reference
Molecular Weight 144.12 g/mol [1]
Appearance Colorless liquid

Density 1.3 g/mL at 25 °C [2]

Boiling Point 88 °C at 14 torr

Melting Point 168.5-169 °C [2]
Refractive Index (n20/D) 1.495 [2]

Solubility

Not miscible or difficult to mix

in water

[2]

Table 3.2: Spectroscopic Data
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Spectroscopic Technique Characteristic Peaks/Signals

o (ppm): ~7.3 (m, 1H, Ar-H), ~6.9 (t, J = 8 Hz,

1H NMR (CDCls, 400 MHz
( ) 2H, Ar-H), ~4.8 (s, 2H, CHz), ~2.0 (s, 1H, OH)

o (ppm): ~161 (dd, J = 250, 8 Hz, C-F), ~130 (t,
J =10 Hz, C-H), ~115 (t, J = 20 Hz, C-COH),
~111 (dd, J = 20, 5 Hz, C-H), ~58 (t, J = 5 Hz,
CH2)

13C NMR (CDCls, 101 MHz)

~3350 (broad, O-H stretch), ~3070 (C-H
aromatic stretch), ~2930 (C-H aliphatic stretch),

Infrared (IR) (Neat, cm~1) ~1625 (C=C aromatic stretch), ~1470 (C-C
aromatic stretch), ~1240 (C-F stretch), ~1040
(C-0 stretch)

Mass Spectrometry (EI) m/z: 144 (M*), 127, 123

Experimental Protocols

Synthesis of (2,6-Difluorophenyl)methanol via Reduction
of 2,6-Difluorobenzaldehyde

A common and efficient method for the synthesis of (2,6-Difluorophenyl)methanol is the
reduction of the corresponding aldehyde, 2,6-difluorobenzaldehyde, using a mild reducing
agent such as sodium borohydride.

Materials:

2,6-Difluorobenzaldehyde

Sodium borohydride (NaBHa4)

Methanol (MeOH)

Deionized water

Diethyl ether
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e Anhydrous magnesium sulfate (MgSQa)
e Round-bottom flask

o Magnetic stirrer and stir bar

e Ice bath

e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask, dissolve 2,6-difluorobenzaldehyde (1 equivalent) in methanol under
stirring.

e Cool the solution to 0 °C using an ice bath.

e Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution,
maintaining the temperature at 0 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

¢ Once the reaction is complete, quench the reaction by the slow addition of deionized water.
» Remove the methanol under reduced pressure using a rotary evaporator.

o Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).

o Combine the organic layers and wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield (2,6-Difluorophenyl)methanol as a colorless liquid. A yield of 86.1%
has been reported for a similar process.[3]
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Logical Workflow for Synthesis:

Starting Materials

2,6-Difluorobenzaldehyde Methanol Sodium Borohydride

Workup & Purification

Final Broduct

(2,6-Difluorophenyl)methanol

Click to download full resolution via product page
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Synthesis of (2,6-Difluorophenyl)methanol.

Analytical Methods

Sample Preparation:

o Dissolve approximately 10-20 mg of (2,6-Difluorophenyl)methanol in ~0.7 mL of a deuterated
solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e Add a small amount of an internal standard (e.qg., tetramethylsilane, TMS) if quantitative
analysis is required.

Instrument Parameters (Typical for a 400 MHz Spectrometer):
e 'HNMR:
o Pulse Program: Standard single pulse
o Number of Scans: 16-32
o Relaxation Delay: 1-2 seconds
o Spectral Width: ~16 ppm
e 13C NMR:
o Pulse Program: Proton-decoupled
o Number of Scans: 1024 or more
o Relaxation Delay: 2-5 seconds
o Spectral Width: ~240 ppm
Sample Preparation (Attenuated Total Reflectance - ATR):
e Place a small drop of the neat liquid sample directly onto the ATR crystal.

e Ensure good contact between the sample and the crystal.
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Instrument Parameters:

Technique: ATR

Spectral Range: 4000-400 cm~1

Resolution: 4 cm—!

Number of Scans: 16-32

A background spectrum of the clean, empty ATR crystal should be collected prior to sample
analysis.

Sample Preparation:

e Prepare a dilute solution of (2,6-Difluorophenyl)methanol in a volatile solvent such as
dichloromethane or ethyl acetate (e.g., 1 mg/mL).

Instrument Parameters:

e Gas Chromatograph:
o Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
o Injector Temperature: 250 °C

o Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at
10-20 °C/min to a final temperature of 280-300 °C.

o Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometer:
o lonization Mode: Electron lonization (El) at 70 eV.
o Mass Range:m/z 40-400.

o Scan Speed: Standard scan rate.
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Applications in Drug Discovery: Synthesis of RORyt
Inverse Agonists

(2,6-Difluorophenyl)methanol is a key precursor in the synthesis of potent and selective inverse
agonists of the Retinoic Acid-Related Orphan Receptor gamma t (RORyt). RORyt is a nuclear
receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are
implicated in various autoimmune diseases. Inverse agonists of RORyt can suppress Th17 cell
function and are therefore promising therapeutic agents.

The synthesis of these inverse agonists often involves the conversion of (2,6-
Difluorophenyl)methanol to a more reactive electrophile, such as 2,6-difluorobenzyl bromide,
which is then used to alkylate a nucleophilic core structure.

lllustrative Synthetic Pathway:

Bromination

(2,6-Difluorophenyl)methanol (.. PBr3 or HBr)

Final RORyt Inverse Agonist

Nucleophilic Core
(e.g., Amine, Thiol)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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and industry. Email: info@benchchem.com
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